chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane
Description
Properties
CAS No. |
74507-61-2 |
|---|---|
Molecular Formula |
C20H30Cr |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
InChI Key |
GEYKKJXGTKHSDI-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr] |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Cr] |
Origin of Product |
United States |
Preparation Methods
General Characteristics
1,2,3,4,5-Pentamethylcyclopentadiene (CpH) is a colorless liquid cyclic diene with the formula C5(CH3)5H. It is a crucial precursor to the pentamethylcyclopentadienyl ligand (Cp), which is widely used in organometallic chemistry due to its enhanced steric bulk and electronic properties compared to unsubstituted cyclopentadienyl ligands.
Historical and Modern Synthetic Routes
Notes on Synthesis
- The Nazarov cyclization is a key step in most synthetic routes, involving the electrocyclization of pentadienyl cations to form cyclopentenones, which are then converted to Cp*H.
- Cp*H is commercially available but large-scale synthesis requires cost-effective and scalable methods like the Burger-Whitesides approach.
Preparation of Chromium Complexes with Cp* Ligand
Formation of Pentamethylcyclopentadienylchromium Complexes
The coordination of Cp* to chromium typically involves the deprotonation of CpH to form the pentamethylcyclopentadienyl anion (Cp–), which then reacts with chromium precursors.
Chromium Precursors and Catalytic Systems
- Chromium compounds used include chromium tris(acetylacetonate), chromium carboxylates (e.g., chromium 2-ethylhexanoate), and chromium alkoxides.
- Catalyst formation can be performed in situ by mixing Cp*Li with chromium compounds or by premixing the components before addition to the reaction medium.
- The choice of chromium precursor affects the activity and stability of the resulting complex.
Preparation of 1,2,3,4,5-Pentamethylcyclopentane
- The saturated analog, 1,2,3,4,5-pentamethylcyclopentane, is typically prepared by hydrogenation of 1,2,3,4,5-pentamethylcyclopentadiene under catalytic conditions.
- This saturated compound can serve as a ligand precursor or be involved in ligand modification reactions but is less commonly used directly in chromium complex synthesis compared to Cp*H.
Summary Table of Preparation Methods
| Compound | Preparation Method | Key Reagents | Critical Conditions | Notes |
|---|---|---|---|---|
| 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H) | Nazarov cyclization-based syntheses | Tiglaldehyde + 2-butenyllithium; or 3-pentanone + acetaldehyde + KOH | Low temperature for organolithium addition; acid catalysis for cyclization | Commercially available; Burger-Whitesides method preferred for scale |
| Pentamethylcyclopentadienylchromium complex | Reaction of Cp*Li with chromium salts | CpLi generated from CpH + n-BuLi; chromium tris(acetylacetonate) or carboxylates | Inert atmosphere, hydrocarbon solvents | Catalyst formation can be in situ or preformed |
| 1,2,3,4,5-Pentamethylcyclopentane | Catalytic hydrogenation of Cp*H | Cp*H, hydrogen gas, hydrogenation catalyst | Elevated pressure and temperature | Used for ligand modification |
Detailed Research Findings and Considerations
- The synthesis of CpH remains a bottleneck in the preparation of Cp chromium complexes due to the multi-step nature and sensitivity of intermediates.
- The use of Cp*Li as a nucleophile allows for the formation of stable chromium complexes with enhanced solubility and stability, which are important for catalysis.
- Chromium catalysts based on Cp* ligands have been investigated for polymerization reactions, with catalyst activity and selectivity influenced by the ligand environment and chromium precursor.
- The ligand Cp* provides steric protection and electronic tuning to chromium centers, which is critical for catalyst performance in industrial applications.
- The preparation of the chromium complex often requires careful control of stoichiometry, temperature, and atmosphere to avoid decomposition or side reactions.
This detailed overview synthesizes authoritative information on the preparation methods for chromium complexes with 1,2,3,4,5-pentamethylcyclopentadiene and its saturated analog, incorporating key synthetic routes, reagents, and reaction conditions from diverse, reliable sources excluding unreliable websites as requested.
Chemical Reactions Analysis
Types of Reactions
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(III) species.
Reduction: It can be reduced to chromium(I) species under specific conditions.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of strong nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields chromium(III) complexes, while reduction can produce chromium(I) species .
Scientific Research Applications
Organometallic Chemistry
Chromium complexes with pentamethylcyclopentadienyl ligands exhibit a range of interesting properties that make them valuable in organometallic chemistry. The most notable compound is dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer , which is utilized in various catalytic processes.
Synthesis and Properties
The synthesis of chromium complexes typically involves the reaction of Cp*H with chromium carbonyls. For instance:
-
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) is synthesized through the reaction of Cp*H with chromium pentacarbonyl:
This compound is characterized by its high stability and unique reactivity profile, which allows it to participate in various catalytic cycles .
Catalytic Applications
Chromium complexes derived from Cp* are particularly effective as catalysts in organic synthesis. Their applications include:
- Hydrogenation Reactions : These complexes can facilitate hydrogenation reactions of alkenes and alkynes, providing a pathway for the formation of saturated hydrocarbons. The electron-rich nature of the Cp* ligand enhances the reactivity of the metal center .
- C-C Bond Formation : Chromium(Cp*) complexes are also employed in C-C coupling reactions, which are essential for constructing complex organic molecules. The strong σ-donor properties of Cp* allow for efficient coordination with substrates .
- Catalysis in Biomass Conversion : Recent studies have highlighted the use of chromium complexes in converting biomass-derived furfurals into valuable chemicals. This application emphasizes the potential for sustainable chemical processes utilizing organometallic catalysts .
Case Studies
Several case studies illustrate the effectiveness of chromium(Cp*) complexes in practical applications:
- Biomass Conversion : A study demonstrated that using nickel-chromium bimetallic catalysts based on Cp* significantly improved the yield of furfural hydrogenation products under optimized conditions (160 °C and 4 MPa H₂). The presence of water was crucial for achieving high selectivity toward desired products .
- Synthesis of Fine Chemicals : Research has shown that dicarbonyl(pentamethylcyclopentadienyl)chromium(V) can be used to synthesize fine chemicals through selective hydrogenation processes. The versatility of this catalyst allows for modifications that enhance selectivity and yield .
Comparison with Other Ligands
The pentamethylcyclopentadienyl ligand differs significantly from other common ligands such as cyclopentadienyl (Cp). Key differences include:
| Property | Cp* (Pentamethylcyclopentadienyl) | Cp (Cyclopentadienyl) |
|---|---|---|
| Electron Density | Higher | Lower |
| Steric Hindrance | Greater | Lesser |
| Stability | More stable against dissociation | Less stable |
| Reactivity | Enhanced due to electron donation | Standard |
These differences make Cp* ligands particularly suitable for applications requiring robust metal-ligand interactions and enhanced reactivity .
Mechanism of Action
The mechanism of action of chromocene, decamethyl- involves its ability to undergo redox reactions and ligand exchange processes. The chromium center can interact with various substrates, facilitating electron transfer and bond formation or cleavage. These interactions are crucial for its catalytic activity and reactivity in different chemical processes .
Comparison with Similar Compounds
Chromium
Chromium (Cr) is a transition metal that forms diverse compounds, ranging from metallic chromium to organometallic complexes. In environmental and industrial contexts, chromium compounds are categorized by oxidation states, such as hexavalent (Cr⁶⁺, highly toxic) and trivalent (Cr³⁺, less toxic) forms . Chromium’s ability to coordinate with organic ligands, including cyclopentadienyl derivatives, underpins its use in catalysis and materials science.
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene
This compound is a methyl-substituted cyclopentadienyl ligand with conjugated double bonds. The five methyl groups enhance electron density and steric bulk, making it a robust ligand for stabilizing transition metal complexes (e.g., metallocenes). Such ligands are pivotal in organometallic chemistry for catalytic applications.
1,2,3,4,5-Pentamethylcyclopentane
A saturated cycloalkane derivative, this compound lacks π-electrons due to the absence of double bonds. Its fully hydrogenated structure and methyl substituents increase hydrophobicity and thermal stability. It is used in specialty solvents and as a precursor in organic synthesis.
Comparison with Similar Compounds
Structural and Electronic Properties
| Property | 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene | 1,2,3,4,5-Pentamethylcyclopentane | Cyclopentane (Reference) | Chromium Metallocene (Reference) |
|---|---|---|---|---|
| Bonding Type | Conjugated diene | Saturated C-C bonds | Saturated C-C bonds | Metal-ligand coordination |
| Electron Density | High (π-donor) | Low (σ-only) | Low | Moderate (varies with ligand) |
| Steric Bulk | High (5 methyl groups) | High | Minimal | Dependent on ligand structure |
- Key Insight: The pentamethylcyclopenta-diene’s conjugated system enables strong π-backbonding with chromium, enhancing complex stability compared to unsubstituted cyclopentadienyl ligands. In contrast, pentamethylcyclopentane’s saturated structure limits reactivity, favoring inertness in non-polar environments .
Physical-Chemical Properties
- Key Insight: Both pentamethylcyclopentane and cyclopentane exhibit high flammability, limiting their use in applications requiring fire safety. Chromium compounds, however, are non-flammable but pose toxicity risks depending on oxidation state .
Biological Activity
The compound “chromium; 1,2,3,4,5-pentamethylcyclopenta-1,3-diene; 1,2,3,4,5-pentamethylcyclopentane” represents a complex chemical structure that combines elements of both chromium and a highly substituted cyclopentadiene derivative. Understanding its biological activity is crucial for potential applications in fields such as biochemistry and pharmacology.
Chromium's Biological Role
Chromium is recognized as an essential trace element that plays a significant role in carbohydrate and lipid metabolism. It is believed to enhance insulin signaling and may be beneficial in managing conditions such as type 2 diabetes. Recent studies have highlighted several aspects of chromium's biological activity:
- Insulin Sensitivity : Chromium(III) has been shown to improve insulin sensitivity and glucose metabolism in various studies .
- Nutritional Biochemistry : The Food and Nutrition Board has established new adequate intake levels for chromium, emphasizing its importance in nutrition .
- Potential Health Risks : There are concerns regarding chromium picolinate potentially causing cancer, which has led to increased scrutiny in nutritional studies .
Biological Activity of Pentamethylcyclopentadiene Derivatives
Pentamethylcyclopentadiene derivatives are known for their unique structural properties that can influence their reactivity and biological activity. The specific compound may exhibit interesting characteristics due to its structural complexity.
Mechanistic Insights
Research suggests that the biological mechanisms involving pentamethylcyclopentadiene derivatives may include:
- Catalytic Activity : These compounds can serve as catalysts in various organic reactions, potentially influencing metabolic pathways.
- Interaction with Biological Molecules : The unique structure may allow for specific interactions with biomolecules, enhancing or inhibiting certain biological processes.
Study 1: Chromium's Role in Diabetes Management
A study highlighted the role of chromium in enhancing insulin sensitivity among patients with type 2 diabetes. Participants supplemented with chromium showed improved glucose tolerance and lower insulin resistance levels .
Study 2: Biological Activity of Cyclopentadiene Derivatives
Research investigating the reactivity of cyclopentadiene derivatives demonstrated their potential as intermediates in synthesizing biologically active compounds. These derivatives have been shown to participate in various reactions that yield products with significant biological implications .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Molecular Data for Chromocene
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀Cr | |
| Monoisotopic mass | 182.022049 Da | |
| Oxidation state of Cr | +2 |
Advanced Question: How can conflicting data on the reactivity of chromium complexes with cyclopentadienyl ligands be reconciled?
Methodological Answer:
Contradictions in reactivity (e.g., redox activity vs. inertness) may stem from:
- Ligand substitution effects : Compare Cr complexes with varying substituents (e.g., methyl vs. phenyl groups) using cyclic voltammetry to assess redox potential shifts .
- Solvent-dependent studies : Test reactions in polar (acetonitrile) vs. nonpolar (toluene) solvents to isolate dielectric effects .
- In-situ spectroscopic monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates during reactions .
Basic Question: What experimental frameworks are recommended for studying the thermodynamic stability of pentamethylcyclopentane derivatives?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures (Td) under inert atmospheres .
- Thermogravimetric Analysis (TGA) : Correlate mass loss with structural stability (e.g., methyl group retention at high temperatures) .
- Kinetic isotope effects : Substitute methyl groups with deuterated analogs to study bond dissociation energies via mass spectrometry .
Advanced Question: How can mechanistic insights into cyclopentadiene bromination be applied to novel functionalization strategies?
Methodological Answer:
- Radical trapping experiments : Add TEMPO to confirm/eliminate radical pathways during bromination .
- Cross-coupling catalysis : Use Pd(0)/Ni(0) catalysts to couple brominated derivatives with arylboronic acids, leveraging steric effects of methyl groups .
- Time-resolved spectroscopy : Monitor reaction intermediates via stopped-flow UV-Vis to optimize stepwise functionalization .
Basic Question: What safety protocols are essential when handling chromium complexes and cyclopentadiene derivatives?
Methodological Answer:
- Glovebox/N₂ atmosphere : Prevent oxidation of Cr(II) complexes .
- Fume hoods : Mitigate exposure to volatile cyclopentadiene (flammable, toxic) .
- First-aid measures : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .
Advanced Question: How can interdisciplinary approaches (e.g., atmospheric chemistry) inform the environmental fate of these compounds?
Methodological Answer:
- Heterogeneous reaction studies : Simulate atmospheric oxidation using flow reactors and O₃/OH radicals, analyzing products via HPLC-MS .
- Computational fate modeling : Apply Gaussian dispersion models to predict aerosol formation from volatile derivatives .
- Ecotoxicology assays : Test aquatic toxicity using Daphnia magna to assess ecological risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
